![molecular formula C11H9NO5S B12557862 Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate CAS No. 177711-20-5](/img/structure/B12557862.png)
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzoate moiety, with a sulfamoyl group and an oxomethylidene group contributing to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted benzoates.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with molecular targets through its reactive functional groups. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxomethylidene group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but lacks the sulfamoyl group.
Ethyl benzoate: A simpler ester without the additional functional groups.
Propargyl benzoate: Contains a propargyl group instead of a prop-2-en-1-yl group.
Uniqueness
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is unique due to the presence of both the sulfamoyl and oxomethylidene groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
177711-20-5 |
|---|---|
Fórmula molecular |
C11H9NO5S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
prop-2-enyl 3-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-6-17-11(14)9-4-3-5-10(7-9)18(15,16)12-8-13/h2-5,7H,1,6H2 |
Clave InChI |
CFIAOLLEDFUYIA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
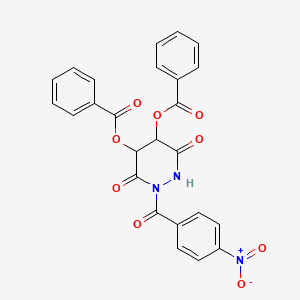
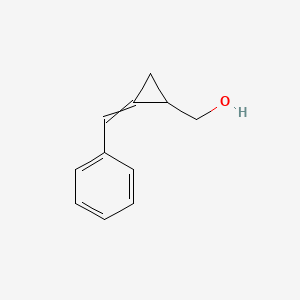
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
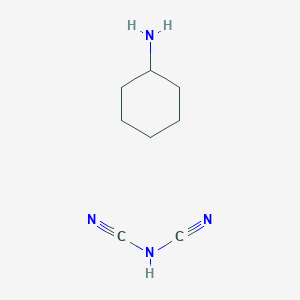
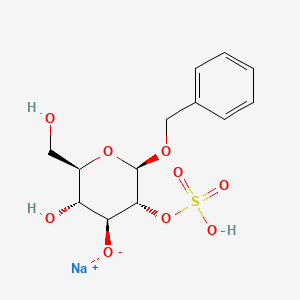
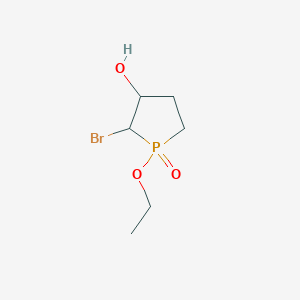

![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
